molecular formula C16H19N3O3S B5650217 4-{[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

4-{[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate

Cat. No.: B5650217
M. Wt: 333.4 g/mol
InChI Key: NQMKWHDMQFNTJQ-UHFFFAOYSA-N
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Description

4-{[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate typically involves the formation of the thiadiazole ring followed by the attachment of the phenyl acetate group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the thiadiazole ring can be synthesized through the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of reactive oxygen species production and as an activator of antioxidant enzymes.

    Medicine: Research has indicated its potential in inhibiting cancer cell growth and improving glucose metabolism in diabetic models.

    Industry: The compound’s stability and ease of synthesis make it suitable for various industrial applications, including the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-{[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate exerts its effects involves several pathways:

    Inhibition of Reactive Oxygen Species (ROS) Production: The compound scavenges free radicals, reducing oxidative stress.

    Activation of Antioxidant Enzymes: It activates enzymes like superoxide dismutase and catalase, which protect cells from oxidative damage.

    Modulation of Signaling Pathways: The compound affects pathways such as the nuclear factor kappa B (NF-κB) pathway, which regulates inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide: This compound shares the thiadiazole ring and has similar biological activities.

    N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide: Another thiadiazole derivative with potential anticancer and antimicrobial properties.

Uniqueness

4-{[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate is unique due to its specific structure, which combines the thiadiazole ring with a phenyl acetate group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10(20)22-12-7-5-11(6-8-12)14(21)17-15-19-18-13(23-15)9-16(2,3)4/h5-8H,9H2,1-4H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMKWHDMQFNTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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